![molecular formula C13H13N5OS B2809200 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide CAS No. 1207058-96-5](/img/structure/B2809200.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound, and a pyrazole ring, which is another type of heterocycle commonly found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiadiazole and pyrazole rings. These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the amide group could form hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Insecticidal Assessment
The synthesis of various heterocycles incorporating a thiadiazole moiety, including the target compound, has been explored for potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the compound's relevance in agricultural pest control efforts (Fadda et al., 2017).
Antioxidant and Antitumor Evaluation
Another study focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, assessing their antioxidant and antitumor activities. This highlights the potential medical applications of the compound in combating oxidative stress and tumor growth (Hamama et al., 2013).
Anti-inflammatory Activity
Research into novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides has shown significant anti-inflammatory activity, indicating the compound's potential in developing new anti-inflammatory agents (Sunder et al., 2013).
Structural and Chemical Properties
Studies on the structural and chemical properties of related compounds, such as N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamides, contribute to the understanding of their molecular interactions and potential applications in drug design and development (Ismailova et al., 2014).
Synthesis Promoted by Carbodiimide Condensation
The efficient synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation offers insights into novel synthetic routes for thiadiazole derivatives with potential biological activities (Yu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-8-6-9(2)18(15-8)7-12(19)14-10-4-3-5-11-13(10)17-20-16-11/h3-6H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORACFVCSWQYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2809118.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2809119.png)

![N-(thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809122.png)
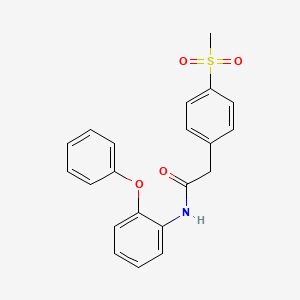
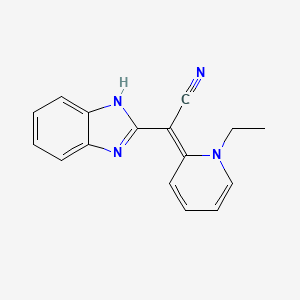
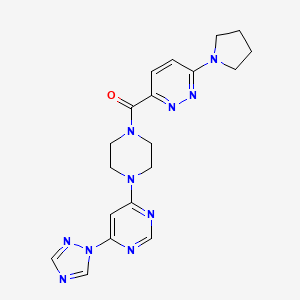
![2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B2809133.png)
![Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride](/img/structure/B2809134.png)
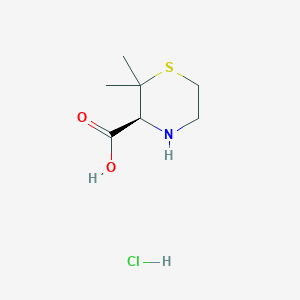
![6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2809137.png)
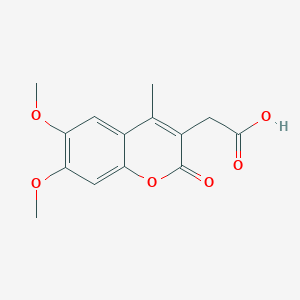
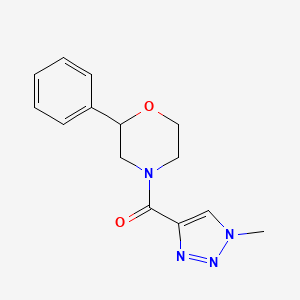
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine](/img/structure/B2809140.png)
